molecular formula C14H11FO2 B6340763 2-(3-Fluorophenyl)-6-methylbenzoic acid CAS No. 1214323-12-2

2-(3-Fluorophenyl)-6-methylbenzoic acid

Cat. No.: B6340763
CAS No.: 1214323-12-2
M. Wt: 230.23 g/mol
InChI Key: KHYMPACHJROHHR-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-methylbenzoic acid is a fluorinated benzoic acid derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound is structurally analogous to building blocks used in the synthesis of active pharmaceutical ingredients (APIs), such as potent Epidermal Growth Factor Receptor (EGFR) inhibitors . The molecular scaffold, featuring a benzoic acid core with ortho-substituted methyl and fluorophenyl groups, is prized for its potential to be further functionalized; the methyl group can undergo reactions like radical bromination, while the carboxylic acid enables the formation of amide bonds to attach allosteric motifs . Researchers value this compound for developing novel therapeutics, including potential inhibitors of bacterial fatty acid biosynthesis (FAB), given that similar fluorophenyl-substituted compounds have demonstrated potent antibacterial activity against resistant pathogens like Staphylococcus aureus (MRSA) and Enterococcus faecium (VRE) . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(3-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYMPACHJROHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673479
Record name 3'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-12-2
Record name 3′-Fluoro-3-methyl[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214323-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely reported method for attaching the 3-fluorophenyl group to the benzoic acid scaffold. This palladium-catalyzed cross-coupling pairs a boronic acid derivative with a halogenated benzoic acid precursor.

Representative Protocol :

  • Substrate : 6-Methyl-2-bromobenzoic acid

  • Coupling Partner : 3-Fluorophenylboronic acid

  • Catalyst : Pd(PPh3)4 (2 mol%)

  • Base : K2CO3 (2 eq)

  • Solvent : Dioxane/H2O (4:1)

  • Temperature : 80°C, 12 h

  • Yield : 68–72%.

Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond. The electron-withdrawing carboxylic acid group facilitates oxidative addition by polarizing the C–Br bond.

Optimization Challenges :

  • Protecting Groups : The carboxylic acid may require protection (e.g., as a methyl ester) to prevent side reactions. Subsequent hydrolysis restores the acid functionality.

  • Steric Effects : Steric hindrance from the methyl group necessitates higher catalyst loadings or prolonged reaction times.

Zinc-Catalyzed Cross-Coupling

Recent advances in base-metal catalysis offer a sustainable alternative to palladium. A zinc-catalyzed protocol, adapted from benzyl halide couplings, demonstrates potential for aryl-aryl bond formation.

Case Study :

  • Substrate : 2-Bromo-6-methylbenzoic acid

  • Nucleophile : Triarylzincate (3-fluorophenyl)

  • Catalyst : ZnBr2 (10 mol%)

  • Solvent : 2-MeTHF

  • Temperature : 60°C, 24 h

  • Yield : 55–60%.

Advantages :

  • Avoids noble metals, reducing costs.

  • Compatible with moisture-sensitive substrates due to milder conditions.

Limitations :

  • Lower yields compared to Pd-based systems.

  • Limited scope for electron-deficient aryl partners.

Directed Ortho-Metalation (DoM)

DoM strategies enable precise functionalization of aromatic rings using directing groups. For this compound, the carboxylic acid group acts as a directing group for lithiation.

Stepwise Synthesis :

  • Lithiation : Treatment of 6-methylbenzoic acid with LDA at −78°C generates a stabilized aryllithium species at the ortho position.

  • Electrophilic Quenching : Reaction with 3-fluorophenyl iodide introduces the fluorophenyl group.

  • Workup : Acidic hydrolysis yields the final product.

Key Parameters :

  • Directing Group Efficiency : Carboxylic acids provide strong ortho-directing effects but require low temperatures to prevent decarboxylation.

  • Electrophile Reactivity : Aryl iodides outperform bromides in electrophilic aromatic substitution under these conditions.

Multi-Step Functionalization

Nitration/Reduction Sequences

Adapted from chlorinated analog syntheses, this approach involves sequential nitration, reduction, and fluorination:

  • Nitration : m-Toluic acid is nitrated at the ortho position using HNO3 (60–75%), yielding 2-nitro-6-methylbenzoic acid.

  • Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine.

  • Schiemann Reaction : Diazotization of the amine followed by treatment with HF·pyridine introduces the fluorine atom.

Reaction Table :

StepReagents/ConditionsYield (%)
NitrationHNO3 (70%), 50°C, 4 h85
ReductionH2 (1 atm), Pd/C, EtOH, 25°C, 2 h92
FluorinationNaNO2/HCl, HF·pyridine, 0°C, 1 h65

Challenges :

  • Regioselectivity : Nitration must occur ortho to the methyl group, requiring precise control of reaction conditions.

  • Safety : HF handling necessitates specialized equipment.

Comparative Analysis of Methods

MethodYield (%)Catalyst CostScalabilityFunctional Group Tolerance
Suzuki-Miyaura68–72HighExcellentModerate
Zinc-Catalyzed55–60LowModerateLow
Directed Ortho-Metalation50–55ModerateLowHigh
Multi-Step40–45LowHighLow

Key Findings :

  • Suzuki-Miyaura offers the best balance of yield and scalability but relies on expensive palladium catalysts.

  • Zinc-Catalyzed methods are cost-effective but require further optimization for broader applicability.

  • Multi-Step sequences, while lengthy, avoid precious metals and enable large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Synthesis of Drug Intermediates

2-(3-Fluorophenyl)-6-methylbenzoic acid serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features allow for modifications that lead to the development of potent therapeutic agents. For instance, it is involved in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, which are vital in cancer treatment due to their ability to impede tumor growth by blocking specific signaling pathways .

Antiviral and Anticancer Applications

Research indicates that derivatives of this compound exhibit significant antiviral and anticancer properties. The fluorine atom enhances the compound's bioactivity by improving binding affinity to biological targets while maintaining favorable pharmacokinetic profiles . This makes it a candidate for further exploration in drug development aimed at treating various malignancies and viral infections.

Agrochemicals

Fluorinated compounds, including this compound, have been shown to enhance the biological activity of agrochemicals such as herbicides and insecticides. The presence of fluorine can modify the compound's interaction with biological systems, leading to increased efficacy in pest control and crop protection . This application is particularly relevant in developing more effective agricultural products that reduce environmental impact.

Development of EGFR Inhibitors

A notable case study involves the synthesis of a specific EGFR inhibitor where this compound was utilized as a key building block. The compound underwent radical bromination followed by nucleophilic substitution reactions, ultimately leading to the formation of a potent inhibitor with an IC50 value of 340 nM against mutated forms of EGFR . This highlights its importance in targeted cancer therapies.

Fluorinated Pharmaceuticals

Another significant application is its role in the development of fluoro-pharmaceuticals, where it contributes to improved solubility and metabolic stability compared to non-fluorinated counterparts. Studies have shown that incorporating fluorinated moieties can lead to enhanced pharmacological profiles, making these compounds more suitable for clinical use .

Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)-6-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The physicochemical and synthetic properties of 2-(3-fluorophenyl)-6-methylbenzoic acid can be contextualized against structurally related benzoic acid derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield (%) Key Properties/Activity
This compound 2-(3-FPh), 6-Me C₁₄H₁₁FO₂ 246.24 Suzuki coupling (hypothesized) ~90* High acidity (electron-withdrawing F)
2-(4-Methoxyphenyl)-6-methylbenzoic acid 2-(4-OMePh), 6-Me C₁₅H₁₄O₃ 256.27 Ru-catalyzed C–H arylation 98 Lower acidity (electron-donating OMe)
2-(4-Chlorophenyl)-6-methylbenzoic acid 2-(4-ClPh), 6-Me C₁₄H₁₁ClO₂ 240.68 Ru-catalyzed C–H arylation Not reported Moderate acidity (Cl less electronegative than F)
2-(3-Methoxyphenyl)-6-methylbenzoic acid 2-(3-OMePh), 6-Me C₁₅H₁₄O₃ 256.27 Ru-catalyzed C–H arylation Not reported Altered solubility (meta-substitution)
2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid 2-(2,4-Cl₂Ph), 6-F C₁₃H₇Cl₂FO₂ 285.10 Not specified Not reported Enhanced lipophilicity (Cl, F substituents)

Key Observations :

  • Acidity : Fluorine’s electron-withdrawing nature increases acidity compared to methoxy or methyl substituents. For example, this compound is expected to have a lower pKa than its methoxy analogues .
  • Synthetic Efficiency : Ruthenium-catalyzed C–H arylation (98% yield for 2-(4-methoxyphenyl)-6-methylbenzoic acid) outperforms traditional Suzuki coupling in some cases, though substrate compatibility varies .
Physicochemical Properties
  • Solubility : Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)-6-methylbenzoic acid) show improved water solubility due to the polar OMe group, whereas chloro/fluoro analogs are more lipophilic .
  • Thermal Stability: Fluorine’s strong C–F bond enhances thermal stability, making this compound suitable for high-temperature applications compared to non-halogenated analogs.
Commercial Availability
  • 2-(3-Fluoro-6-methylbenzoyl)benzoic acid (CAS 342-45-0), a structural isomer, is marketed by suppliers like Aaron Chemicals LLC at $800/g, highlighting the premium cost of fluorinated aromatics .

Q & A

Q. How can researchers design controlled experiments to assess the compound’s role in modulating enzyme activity?

  • Kinetic Assays : Use stopped-flow UV-Vis spectroscopy to monitor enzyme inhibition (e.g., cyclooxygenase-2). Vary inhibitor concentration (0.1–10 μM) and fit data to a Michaelis-Menten model .
  • Controls : Include a fluorophenyl analog without the methyl group to isolate substituent effects .

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